REACTION_CXSMILES
|
C(O[C:4](=O)[CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)C.[CH3:13][NH2:14]>CO>[CH3:13][NH:14][CH2:4][CH2:5][C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1
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Name
|
|
Quantity
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2 g
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Type
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reactant
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Smiles
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C(C)OC(CC1=CC=NC=C1)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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The solution was evaporated under reduced pressure
|
Type
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TEMPERATURE
|
Details
|
the residue heated
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Type
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TEMPERATURE
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Details
|
under reflux for 16 hours in toluene (20 ml) with boranedimethylsulphide complex (1.26 ml)
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Duration
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16 h
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Type
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TEMPERATURE
|
Details
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The solution was cooled
|
Type
|
ADDITION
|
Details
|
then treated with methanol (1.5 ml) for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Hydrogen chloride gas was bubbled through the solution until the pH was less than 2
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
Aqueous sodium hydroxide was added
|
Type
|
EXTRACTION
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Details
|
the mixture extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethyl acetate solution was dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CNCCC1=CC=NC=C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |